molecular formula C11H11NO3 B1405559 Methyl 2-ethyl-1,3-benzoxazole-7-carboxylate CAS No. 1227955-08-9

Methyl 2-ethyl-1,3-benzoxazole-7-carboxylate

Cat. No.: B1405559
CAS No.: 1227955-08-9
M. Wt: 205.21 g/mol
InChI Key: PIVKGYABLAWEKJ-UHFFFAOYSA-N
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Description

“Methyl 2-ethyl-1,3-benzoxazole-7-carboxylate” is a benzoxazole derivative . Benzoxazoles are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT 3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition .


Synthesis Analysis

Benzoxazole derivatives are synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The method to synthesize the designed benzoxazole derivatives is given in Scheme 1. Initially, 2- (chloromethyl)-1 H -benzo [ d ]imidazole ( I) was synthesized by the reaction of ortho phenylenediamine, chloroacetic acid, and hydrochloric acid .


Molecular Structure Analysis

Benzoxazole is a bicyclic planar molecule . It is a fused bicyclic aromatic planar heterocycle containing benzene and a 1,3-oxazole ring structure .


Chemical Reactions Analysis

The synthesized benzoxazole compounds were confirmed by IR, 1 H/ 13 C-NMR, mass and screened for their in vitro antimicrobial activity against Gram-positive bacterium: Bacillus subtilis, four Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi and two fungal strains: Candida albicans and Aspergillus niger using tube dilution technique and minimum inhibitory concentration (MIC) was noted in µM and compared to ofloxacin and fluconazole .


Physical and Chemical Properties Analysis

The molecular formula of “this compound” is C11H11NO3 . Its molecular weight is 205.21 .

Scientific Research Applications

Microwave-assisted Synthesis of Benzoxazole Derivatives

Microwave-assisted synthesis has emerged as a powerful technique for the rapid and efficient production of benzoxazole derivatives, including Methyl 2-ethyl-1,3-benzoxazole-7-carboxylate. This method is favored for its ability to expedite chemical reactions, thereby enhancing the diversity and yield of benzoxazole compounds. The synthesis of various benzoxazole derivatives has been successfully conducted using microwave irradiation, highlighting its significance in both medicinal chemistry and material science. The process involves the condensation of 2-aminophenol or its derivatives with carboxylic acids, among other reactants, leading to the formation of benzoxazoles with diverse pharmacological properties and applications in dyestuff, polymer industries, and optical brighteners (Özil & Menteşe, 2020).

Antioxidant Capacity and Chemical Interactions

The chemical structure of benzoxazole derivatives, including this compound, allows for significant antioxidant activity. This activity is critical in various biochemical and pharmacological contexts, providing protection against oxidative stress and contributing to the therapeutic potential of these compounds. The mechanisms of action include radical scavenging and interaction with other molecules, which have been extensively studied to understand their role in combating diseases and in applications such as food preservation and pharmaceuticals (Ilyasov et al., 2020).

Advancements in Drug Discovery

Benzoxazole derivatives, including this compound, play a crucial role in drug discovery due to their versatile biological properties. These compounds have been identified as key pharmacophores in the development of new medicinal compounds, exhibiting a wide range of therapeutic potentials. Recent patents have highlighted the significance of benzoxazole derivatives in targeting various diseases, with some compounds advancing to clinical trials. This underscores their importance in the pharmaceutical industry and their potential in addressing unmet medical needs (Wong & Yeong, 2021).

Biochemical Analysis

Biochemical Properties

Methyl 2-ethyl-1,3-benzoxazole-7-carboxylate plays a significant role in biochemical reactions due to its structural features. It interacts with various enzymes, proteins, and other biomolecules. For instance, benzoxazole derivatives have been shown to exhibit antimicrobial activity by inhibiting enzymes involved in bacterial cell wall synthesis . The compound’s interaction with proteins such as bacterial ribosomal proteins can disrupt protein synthesis, leading to antimicrobial effects . Additionally, this compound may interact with fungal enzymes, inhibiting their activity and thereby exerting antifungal effects .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, benzoxazole derivatives can induce apoptosis by modulating signaling pathways such as the mitogen-activated protein kinase pathway . This modulation leads to changes in gene expression, promoting cell death. Furthermore, the compound can alter cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the energy supply to cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit bacterial enzymes involved in cell wall synthesis by binding to their active sites . This binding prevents the enzymes from catalyzing their reactions, thereby exerting antimicrobial effects. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell proliferation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that benzoxazole derivatives can remain stable under specific conditions, maintaining their biological activity over extended periods . Degradation products may form under certain conditions, potentially altering the compound’s effects. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained antimicrobial and anticancer activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antimicrobial and anticancer activities without significant toxicity . At higher doses, toxic or adverse effects may be observed. For instance, high doses of benzoxazole derivatives can lead to hepatotoxicity and nephrotoxicity in animal models . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites . These metabolites can further interact with metabolic enzymes, affecting metabolic flux and metabolite levels. The compound’s metabolism can influence its biological activity and toxicity, highlighting the importance of understanding its metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological effects. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity. The distribution of this compound within tissues can determine its therapeutic efficacy and potential side effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the nucleus, where it interacts with transcription factors to modulate gene expression . Additionally, the compound’s localization to mitochondria can influence cellular metabolism and apoptosis .

Properties

IUPAC Name

methyl 2-ethyl-1,3-benzoxazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-3-9-12-8-6-4-5-7(10(8)15-9)11(13)14-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVKGYABLAWEKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC(=C2O1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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